2-Methyl-7-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-oxabicyclo[2.2.1]heptane, also known as 2-methyl-7-oxanorbornane, is a bicyclic ether with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid, three-dimensional framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method is favored due to its efficiency and the ability to produce enantiomerically enriched derivatives . The reaction conditions often include the use of a solvent such as toluene, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and subsequent cyclization . This method allows for large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can open the ether ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the bridgehead positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to open the ether ring.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-7-oxabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-7-oxabicyclo[2.2.1]heptane exerts its effects involves interactions with various molecular targets and pathways. For instance, the compound’s rigid structure allows it to fit into specific enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are crucial for its activity .
Comparison with Similar Compounds
2-Methyl-7-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: The parent compound without the methyl group, which has similar but less pronounced chemical properties.
1,4-Epoxycyclohexane: Another cyclic ether with a similar structure but different reactivity due to the absence of the bicyclic framework.
7-Oxabicyclo[2.2.1]heptene: A related compound with a double bond, which exhibits different chemical behavior and reactivity.
The uniqueness of this compound lies in its methyl substitution, which imparts distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
CAS No. |
16325-23-8 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methyl-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H12O/c1-5-4-6-2-3-7(5)8-6/h5-7H,2-4H2,1H3 |
InChI Key |
YSPMLGNTRGMJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.